(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide

Description

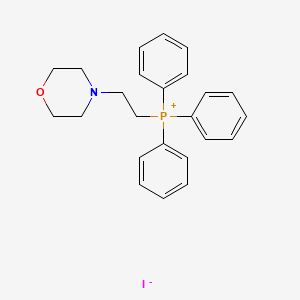

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide is a quaternary phosphonium salt characterized by a morpholine-substituted ethyl chain linked to a triphenylphosphonium cation and an iodide counterion. The morpholine moiety—a six-membered heterocycle containing one oxygen and one nitrogen atom—imparts unique electronic and steric properties, distinguishing it from simpler alkyl- or aryl-substituted phosphonium salts. This compound is primarily utilized in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes from aldehydes . Additionally, its lipophilic cationic nature makes it relevant in mitochondrial-targeting applications, similar to other triphenylphosphonium derivatives .

Properties

IUPAC Name |

2-morpholin-4-ylethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NOP.HI/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUQPLUXNARPLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27INOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization Reaction

The classical preparation involves the reaction of triphenylphosphine with 2-(morpholin-4-yl)ethyl iodide:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Triphenylphosphine + 2-(morpholin-4-yl)ethyl iodide | Stirred in dry acetonitrile or methanol at room temperature or mild heating (30–50 °C) for 12–24 h | Yields typically range 70–90% depending on purity and reaction time |

| 2 | Isolation | The product precipitates or is isolated by solvent evaporation and recrystallization from ethanol or ethyl acetate | Purity confirmed by NMR and mass spectrometry |

This method is analogous to the synthesis of other triphenylphosphonium iodides, such as (iodomethyl)triphenylphosphonium iodide, which has been prepared under similar conditions with yields around 46% in more complex systems.

Alternative Route via Halide Exchange

If the 2-(morpholin-4-yl)ethyl bromide or chloride is used instead of iodide, a halide exchange step may be employed:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Triphenylphosphine + 2-(morpholin-4-yl)ethyl bromide/chloride | Reaction in polar solvent at room temperature or slight heating | Initial phosphonium bromide/chloride salt formed |

| 2 | Halide exchange | Treatment with sodium iodide in acetone to replace bromide/chloride with iodide | Improves solubility and stability of the iodide salt |

This halide exchange is common in phosphonium salt chemistry to obtain the iodide form, which often has better crystallinity and reactivity.

Use of Morpholine Derivatives

The morpholine ring can be introduced by reacting 2-bromoethyltriphenylphosphonium salts with morpholine under nucleophilic substitution conditions:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Bromoethyltriphenylphosphonium bromide + morpholine | Stirred in methanol or ethanol at room temperature or reflux for several hours | Formation of (2-Morpholin-4-yl-ethyl)triphenylphosphonium salt |

| 2 | Purification | Precipitation or crystallization from suitable solvents | High purity product |

This method is less common but provides an alternative when direct alkyl iodide is unavailable.

Research Findings and Analytical Data

- NMR Spectroscopy : Proton NMR typically shows characteristic aromatic signals for triphenylphosphonium (7.5–7.8 ppm), methylene protons adjacent to phosphorus (around 3.5–4.5 ppm), and morpholine ring protons (3.2–3.8 ppm). Carbon NMR confirms the presence of aromatic carbons and aliphatic carbons of the morpholine and ethyl chain.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks consistent with the molecular formula of this compound.

- Purity : High-performance liquid chromatography (HPLC) and elemental analysis confirm purity >95% after recrystallization.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct quaternization | Triphenylphosphine + 2-(morpholin-4-yl)ethyl iodide | Room temp or 30–50 °C, 12–24 h, polar solvent | 70–90 | Most straightforward, high yield |

| Halide exchange | Triphenylphosphine + 2-(morpholin-4-yl)ethyl bromide/chloride + NaI | Room temp, acetone for halide exchange | 60–80 | Used when iodide unavailable |

| Morpholine substitution | 2-Bromoethyltriphenylphosphonium bromide + morpholine | Reflux in methanol or ethanol | 60–85 | Alternative when alkyl iodide not accessible |

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used for substitution reactions.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine derivatives.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Triphenylphosphonium Salts in Synthesis:

Triphenylphosphonium salts, including (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, are widely utilized as intermediates in organic synthesis. They serve as effective reagents for various transformations, such as:

- Alkylation Reactions: These compounds can facilitate the alkylation of nucleophiles, leading to the formation of complex organic molecules.

- Synthesis of Heterocycles: They are instrumental in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Case Study: Functional Group Interconversion

A notable application involves using triphenylphosphonium salts for functional group interconversions. For instance, they have been employed to convert alcohols to alkyl halides efficiently, showcasing their utility in synthetic pathways .

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential anticancer properties of triphenylphosphonium derivatives. A series of 1,3-oxazol-4-yltriphenylphosphonium salts were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated significant antiproliferative effects with IC50 values ranging from 0.3 to 1.1 µM .

Mechanism of Action:

The mechanism behind the anticancer activity often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. The presence of specific substituents on the oxazole ring was found to enhance this activity significantly .

Biological Applications

Targeting Protein Kinases:

The compound has shown promise as a potential inhibitor of specific protein kinases involved in disease pathways. For example, modeling studies suggest that derivatives can inhibit PfCDPK4, a kinase associated with malaria-causing Plasmodium falciparum. This highlights its potential role in developing antimalarial therapies .

Inhibition Studies:

In vitro studies demonstrated that certain derivatives exhibited moderate inhibition against PfCDPK4 and PfCDPK1, indicating their potential as lead compounds for further drug development .

Data Summary

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide involves its ability to interact with biological membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium moiety is known for its ability to target mitochondria, making this compound useful for delivering therapeutic agents to these organelles. The morpholine ring can also interact with various biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among triphenylphosphonium salts arise from the substituent attached to the phosphorus atom. Below is a comparative analysis:

*Estimated based on molecular formula (C₂₅H₂₉INOP).

Key Observations :

- Lipophilicity: Alkyl chains (e.g., iodobutyl) improve membrane permeability, whereas the morpholinoethyl group balances lipophilicity and solubility due to its polar heterocycle .

Reactivity in Wittig Reactions

Phosphonium salts are pivotal in Wittig olefination. Comparative studies reveal:

- Methyltriphenylphosphonium iodide generates methylidenetriphenylphosphorane, which reacts efficiently with aldehydes to form styrenes (e.g., 95% yield in cholane derivatives ).

- Morpholinyl-substituted derivatives may exhibit altered reactivity due to steric hindrance from the ethyl-morpholine chain, though specific yield data are lacking in the provided evidence.

- Pyridinyltriphenylphosphonium iodide demonstrates moderate to good yields (48–66%) in carbon-carbon bond-forming reactions, attributed to the stabilizing effects of the aromatic ring .

Physicochemical Properties

- Melting Points : 2-Pyridinyltriphenylphosphonium iodide melts at 287.6°C , whereas methyltriphenylphosphonium iodide has a lower melting point (~162–292°C ). The morpholinyl derivative’s melting point is unreported but likely higher due to increased molecular complexity.

- Solubility : Methyl and benzyl derivatives are soluble in polar aprotic solvents (e.g., THF, DMF). The morpholinyl group’s polarity may improve water solubility compared to purely alkyl substituents .

Biological Activity

(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, a phosphonium salt, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHIP

- CAS Number : 1351437-84-7

The presence of the morpholine group contributes to its biological activity, as morpholine derivatives are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and mitochondrial functions. The triphenylphosphonium moiety is known for its lipophilicity, allowing it to penetrate cell membranes effectively. Once inside the cells, it may alter mitochondrial membrane potential and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have explored the anticancer potential of phosphonium salts similar to this compound. For instance, a study on 1,3-Oxazol-4-yltriphenylphosphonium salts demonstrated significant cytotoxicity against various cancer cell lines with IC values ranging from 0.3 to 1.1 μM . This suggests that modifications in the phosphonium structure can enhance its anticancer properties.

Case Study: Anticancer Efficacy

A notable study evaluated the effects of a related triphenylphosphonium compound on human leukemia cells. The results indicated that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. The morpholine group has been linked to enhanced antibacterial activity against various pathogens. For example, compounds containing morpholine have shown effectiveness against drug-resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Data Table: Antimicrobial Efficacy

Q & A

Q. What are the standard synthetic routes for (2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, and how is purity optimized?

The compound is typically synthesized via nucleophilic substitution, where triphenylphosphine reacts with a morpholine-containing alkyl halide (e.g., 2-morpholinoethyl iodide). Solvents like toluene or acetonitrile are used under reflux, with inert atmosphere conditions to prevent oxidation . Purification involves recrystallization from ethanol or dichloromethane-diethyl ether mixtures to remove unreacted phosphine or halide byproducts. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of phosphine to alkyl halide) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 31P NMR : Confirms phosphonium salt formation (δ ~20–25 ppm, downfield shift compared to free triphenylphosphine) .

- 1H/13C NMR : Identifies morpholine integration (e.g., δ 3.5–3.7 ppm for N-CH2 groups) and aryl protons from the triphenylphosphonium moiety .

- FTIR : Detects C-I stretching (~500 cm⁻¹) and P-C aromatic vibrations (~1430 cm⁻¹) .

- Elemental Analysis : Validates C, H, N, and I percentages, ensuring stoichiometric consistency .

Q. What are its primary applications in organic synthesis?

The compound is widely used in Wittig olefination to generate alkenes from aldehydes/ketones. Its morpholinyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating reactions with sterically hindered substrates. It also serves as a phase-transfer catalyst in biphasic systems due to its amphiphilic structure .

Advanced Research Questions

Q. How does the morpholinyl substituent influence reactivity compared to other phosphonium salts?

The morpholinyl group introduces electronic and steric effects :

- Electronic : The electron-donating morpholine nitrogen increases the nucleophilicity of the ylide intermediate, accelerating Wittig reactions with electron-deficient carbonyls .

- Steric : The ethyl-morpholine chain creates moderate steric hindrance, favoring Z-selectivity in alkene formation compared to bulkier analogs like decyl(triphenyl)phosphonium iodide .

- Solubility : Enhanced polarity improves miscibility in aqueous-organic mixtures, enabling use in biphasic catalysis .

Q. How can conflicting data on reaction yields with different substrates be resolved?

Contradictions often arise from substrate electronic effects or competing side reactions. For example:

- Electron-rich aldehydes may undergo slower Wittig reactions due to reduced electrophilicity. Kinetic studies (e.g., monitoring via 31P NMR) can clarify rate-limiting steps .

- Byproduct formation (e.g., triphenylphosphine oxide) can be minimized using excess alkyl halide or scavengers like molecular sieves .

- Computational DFT studies can model transition states to predict selectivity trends .

Q. What strategies mitigate iodide displacement during functionalization?

- Low-temperature reactions (−78°C to 0°C) reduce nucleophilic substitution at the ethyl-morpholine chain .

- Anion exchange : Replace iodide with less nucleophilic counterions (e.g., BF4⁻) via metathesis with NaBF4 in acetone .

- Protecting groups : Temporarily block the morpholine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired coordination .

Q. How is this compound applied in mitochondrial targeting studies?

The triphenylphosphonium cation enables mitochondrial accumulation due to the organelle’s negative membrane potential. Conjugating the morpholinyl-ethyl chain to bioactive molecules (e.g., antioxidants, probes) enhances delivery efficiency. For example, analogs like (4-iodobutyl)triphenylphosphonium iodide are used to monitor mitochondrial thiol redox states .

Q. What analytical methods resolve stereochemical outcomes in its reactions?

- X-ray crystallography : Determines absolute configuration of crystalline intermediates (e.g., ylides or epoxides) .

- NOESY NMR : Identifies cis/trans alkene geometry in Wittig products by correlating vinyl proton spatial proximity .

- Chiral HPLC : Separates enantiomers when the morpholinyl group induces asymmetry in coupled substrates .

Methodological Notes

- Stability : Store under argon at −20°C to prevent iodide oxidation or hydrolysis. Avoid prolonged exposure to light .

- Toxicity : Handle with gloves; phosphonium salts can induce mitochondrial membrane depolarization in vitro .

- Data Reproducibility : Calibrate NMR spectrometers with triphenylphosphine oxide as an external reference (δ 25 ppm in 31P NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.